molecular formula C14H11FO3S B1324156 5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene CAS No. 898773-41-6

5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene

Cat. No. B1324156
M. Wt: 278.3 g/mol
InChI Key: LJFWOWFGZFXBRV-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(4-fluorobenzoyl)thiophene, also known as 5-FBT, is a synthetic organic compound that has been used in many scientific research applications due to its unique properties. The compound is a heterocyclic thiophene derivative, containing a five-membered aromatic ring with a fused dioxolane ring. It has been used in organic synthesis, as a drug-like molecule, and as a fluorescent dye. It has also been used in a variety of biological studies, including those related to the study of cancer and other diseases.

Scientific Research Applications

Heterocyclic Chemistry and Material Science

Thiophenes, including compounds like 5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene, are recognized for their broad applications in heterocyclic chemistry and material science. Their structural versatility makes them a critical component in pharmaceuticals, exhibiting a range of biological activities such as antibacterial, antifungal, and antiviral properties. In addition, thiophenes are pivotal in the synthesis of organic electronics, including organic light-emitting transistors, chemical sensors, and solar cells, due to their unique electrical properties (Nagaraju et al., 2018).

Fluorescence Quenching and Sensing Applications

Thiophene derivatives have been explored for their fluorescence quenching properties, with applications in sensing specific substances like aniline. The study of thiophene substituted 1,3,4-oxadiazoles demonstrates their potential as aniline sensors, utilizing fluorescence quenching mechanisms. This property is particularly useful in the detection and measurement of environmental and industrial pollutants (Naik et al., 2018).

Antimicrobial Properties

Compounds containing thiophene moieties are noted for their antimicrobial properties. The synthesis of novel compounds combining thiophene with other moieties like benzimidazole or 1,2,4-triazole has shown promising antibacterial and antifungal activities, opening avenues for the development of new antimicrobial agents (Mabkhot et al., 2017).

Electrochemical and Electrochromic Properties

Thiophenes are also significant in the study of electrochemical and electrochromic properties. For instance, the synthesis and characterization of fluorescent nitrobenzoyl polythiophenes have contributed to understanding the redox processes of thiophene derivatives. These materials exhibit fluorescence and are considered for applications in electrochromic devices due to their well-defined reversible redox systems (Coelho et al., 2015).

Photophysical Studies

Further, thiophene derivatives are studied for their photophysical properties. The synthesis of novel Schiff bases using thiophene derivatives has opened avenues for understanding their photophysical behaviors and potential applications in optoelectronics. These studies provide insights into the electronic properties of thiophene derivatives and their potential use in optoelectronic devices (Puthran et al., 2019).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFWOWFGZFXBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641930
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(4-fluorobenzoyl)thiophene

CAS RN

898773-41-6
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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